Product packaging for Sex pheromone inhibitor iad1(Cat. No.:CAS No. 101848-26-4)

Sex pheromone inhibitor iad1

Cat. No.: B022703
CAS No.: 101848-26-4
M. Wt: 847.1 g/mol
InChI Key: HHLGIVVEXQRCLK-GSNOCNGZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of IAD1 as a Ribosomally Synthesized Peptide Inhibitor

The inhibitor iAD1 is a ribosomally synthesized peptide, meaning it is produced from an mRNA template by the cell's protein-making machinery. tandfonline.com It is an octapeptide, a short chain of eight amino acids. pnas.orgpnas.org Specifically, iAD1 functions as a competitive inhibitor of the sex pheromone cAD1. tandfonline.compnas.orgpnas.org Both peptides are associated with the pAD1 plasmid, a conjugative plasmid found in Enterococcus faecalis. pnas.orgpnas.org The pAD1 plasmid carries genes for virulence factors, such as cytolysin (B1578295), and for its own transfer to other bacteria. pnas.orgpjmonline.org

The precursor to iAD1 is a 22-amino acid peptide that resembles a signal peptide, with the final 8 amino acids constituting the active iAD1 molecule. pnas.orgpnas.org This structure suggests that it is processed and secreted from the bacterial cell. pnas.org

Historical Context of IAD1 Discovery and Characterization

The discovery of iAD1 is intertwined with the broader investigation of pheromone-inducible conjugation in Enterococcus faecalis (formerly known as Streptococcus faecalis). Researchers observed that donor cells, those harboring a conjugative plasmid like pAD1, not only responded to sex pheromones produced by recipient cells but also secreted a substance that could inhibit this response. tandfonline.comasm.org Initially, it was thought this inhibitory activity might be a modified form of the pheromone itself. tandfonline.com

Subsequent research led to the isolation and structural determination of this inhibitor from donor strains carrying the pAD1 plasmid. tandfonline.comasm.org It was identified as a distinct, plasmid-encoded peptide and named iAD1, for "inhibitor of AD1." tandfonline.comtandfonline.com Further studies confirmed that iAD1 is a ribosomally synthesized octapeptide that acts as a competitive inhibitor of the cAD1 pheromone. tandfonline.compnas.orgpnas.org The gene responsible for producing iAD1, designated iad, was located on the pAD1 plasmid and its nucleotide sequence was determined. asm.orgnih.govdntb.gov.ua

Identification within Enterococcus faecalis (formerly Streptococcus faecalis) Pheromone-Responsive Conjugation Systems

The sex pheromone inhibitor iAD1 is a key component of the pAD1 pheromone-responsive conjugation system in Enterococcus faecalis. pnas.orgasm.org This system is a highly efficient mechanism for horizontal gene transfer. asm.org Plasmid-free recipient cells of E. faecalis excrete various chromosomally encoded peptide pheromones, one of which is cAD1. pnas.orgasm.org Donor cells, which contain the pAD1 plasmid, are able to detect cAD1 in their environment. asm.org

The pAD1 plasmid encodes the machinery to respond to the cAD1 signal. pnas.orgpnas.org This response includes the synthesis of an "aggregation substance" on the donor cell surface, which promotes clumping with recipient cells and facilitates the transfer of the pAD1 plasmid. pnas.orgasm.org Once a recipient cell acquires the pAD1 plasmid, it ceases production of the cAD1 pheromone and begins to produce the inhibitor peptide iAD1. pjmonline.org

The iAD1 peptide is encoded by the iad gene located on the pAD1 plasmid. pnas.orgasm.org The production of iAD1 by the new donor cell serves to desensitize it to any residual endogenous cAD1 or to low levels of exogenous pheromone from distant recipient cells. tandfonline.compjmonline.org This ensures that the energy-intensive process of conjugation is only initiated when a suitable recipient is in close proximity. asm.org

Fundamental Role in Regulating Plasmid Transfer Dynamics

The this compound plays a fundamental role in the intricate regulation of pAD1 plasmid transfer. pnas.org Its primary function is to prevent the donor cell from responding to its own low-level production of the cAD1 pheromone and to avoid initiating the mating process in response to distant recipient cells. tandfonline.compnas.orgasm.org This is achieved through competitive inhibition, where iAD1 competes with cAD1 for binding to a receptor on the donor cell surface. tandfonline.compnas.org

The regulation of pAD1 conjugation is a finely tuned process involving several key players:

cAD1: The pheromone produced by recipient cells that induces conjugation. pnas.orgpnas.org

iAD1: The inhibitor produced by donor cells that competitively blocks the action of cAD1. pnas.orgpnas.org

TraA: A key negative regulatory protein encoded by the pAD1 plasmid. TraA binds to DNA and represses the expression of genes required for conjugation. The binding of cAD1 to TraA causes it to detach from the DNA, lifting the repression and allowing conjugation to proceed. Interestingly, iAD1 can also inhibit DNA binding by TraA, in some in vitro experiments even more effectively than cAD1. pnas.org

TraB: A plasmid determinant involved in shutting down the production of the endogenous cAD1 pheromone in donor cells. pnas.orgasm.org

TraC: A plasmid-encoded surface protein that enhances the donor cell's sensitivity to the cAD1 pheromone. pnas.orgpnas.org

The interplay between these components ensures that plasmid transfer is tightly controlled and only occurs under optimal conditions, preventing a wasteful expenditure of cellular resources. tandfonline.comasm.org The relative levels of cAD1 and iAD1 are critical in determining whether the conjugation functions are expressed. psu.edu This complex regulatory network highlights the sophisticated nature of bacterial communication and gene transfer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H70N8O10 B022703 Sex pheromone inhibitor iad1 CAS No. 101848-26-4

Properties

CAS No.

101848-26-4

Molecular Formula

C42H70N8O10

Molecular Weight

847.1 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetic acid

InChI

InChI=1S/C42H70N8O10/c1-21(2)17-28(43)36(54)45-30(19-27-15-13-12-14-16-27)38(56)48-33(24(7)8)40(58)49-34(25(9)10)41(59)50-35(26(11)51)42(60)46-29(18-22(3)4)37(55)47-32(23(5)6)39(57)44-20-31(52)53/h12-16,21-26,28-30,32-35,51H,17-20,43H2,1-11H3,(H,44,57)(H,45,54)(H,46,60)(H,47,55)(H,48,56)(H,49,58)(H,50,59)(H,52,53)/t26-,28+,29+,30+,32+,33+,34+,35+/m1/s1

InChI Key

HHLGIVVEXQRCLK-GSNOCNGZSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N

Other CAS No.

101848-26-4

sequence

LFVVTLVG

Synonyms

Leu-Phe-Val-Val-Thr-Leu-Val-Gly-OH
leucyl-phenylalanyl-valyl-valyl-threonyl-leucyl-valyl-glycine
sex pheromone inhibitor iAD1

Origin of Product

United States

Molecular and Genetic Mechanisms of Iad1 Function in Enterococcus Faecalis

Genetic Determinant of IAD1: The iad1 Gene

The genetic basis for the production of the iAD1 inhibitor is the iad1 gene. asm.org This gene is not part of the bacterial chromosome but is instead located on a mobile genetic element, the pAD1 plasmid. asm.orgnih.govdntb.gov.uadntb.gov.uaresearchgate.netpnas.orgmdpi.com

Plasmid-Encoded Nature (e.g., pAD1)

The iad1 gene is a key feature of the pAD1 plasmid, a 60-kb conjugative plasmid found in Enterococcus faecalis. dntb.gov.uapnas.org This plasmid is notable for carrying genes that mediate a mating response to the sex pheromone cAD1, which is secreted by plasmid-free recipient cells. dntb.gov.uapnas.org The presence of iad1 on the same plasmid that it helps to regulate underscores its integral role in controlling conjugation. The pAD1 plasmid also harbors other determinants involved in this process, including those for sensing and transducing the pheromone signal, as well as positive and negative regulatory elements. dntb.gov.ua The co-localization of these genes ensures a coordinated response to the presence of potential mating partners.

The pAD1 plasmid is a member of a widely disseminated family of pheromone-responsive, conjugative plasmids that often carry virulence factors, such as the cytolysin (B1578295) (hemolysin/bacteriocin). pjmonline.org This highlights the broader significance of understanding the regulatory mechanisms of plasmids like pAD1 in the context of enterococcal pathogenesis and antibiotic resistance dissemination. pnas.orgpjmonline.org

Table 1: Key Genetic Determinants on the pAD1 Plasmid

Gene/Determinant Function Reference
iad1 Encodes the precursor of the sex pheromone inhibitor iAD1. asm.orgnih.govdntb.gov.ua
traE1 Encodes a positive regulator of conjugation. dntb.gov.uaresearchgate.netpsu.edu
traA Encodes a negative regulator of traE1 expression. dntb.gov.uaresearchgate.netpjmonline.org
traC Encodes a surface protein that binds the cAD1 pheromone. dntb.gov.uapnas.org
traB Involved in the shutdown of endogenous pheromone production. pnas.orgpsu.edu

Nucleotide Sequence Analysis and Characterization

Sequence analysis of the iad1 determinant has provided significant insights into its structure and function. nih.govmdpi.compsu.edu The gene encodes a 22-amino-acid precursor peptide. nih.govasm.org The mature, active iAD1 inhibitor is an octapeptide corresponding to the C-terminal eight residues of this precursor. nih.govpnas.org This precursor structure suggests that post-translational processing is necessary to generate the functional inhibitor.

Transcriptional Regulation of iad1 Expression

The expression of the iad1 gene is tightly controlled at the transcriptional level, ensuring that the inhibitor is produced at appropriate levels to prevent self-induction of the mating response while allowing for induction when a suitable recipient is present. researchgate.netpjmonline.org This regulation involves a promoter, transcriptional terminators, and a key negative regulator. dntb.gov.uaresearchgate.netpjmonline.org

Promoter Elements and Basal Transcription (e.g., P0)

The transcription of iad1 is initiated from a promoter designated P0. pjmonline.org In the absence of an inducing pheromone signal, there is a basal level of transcription from the P0 promoter. pjmonline.orgumich.edu This low-level, constitutive expression ensures that a small amount of the iAD1 inhibitor is always present to counteract any endogenously produced pheromone, thus preventing the donor cell from inducing its own mating response. pjmonline.org

Role of Transcriptional Terminators (e.g., t1) in Regulated Expression

Downstream of the iad1 gene, there are transcriptional termination sites, including t1 and t2. researchgate.netpjmonline.org Under non-inducing conditions, transcription that initiates at the P0 promoter is largely halted at these terminators. pjmonline.orgpsu.edu This prevents the read-through of transcription into downstream genes, such as traE1, which is a positive regulator of the conjugation machinery. researchgate.netpsu.edu The efficiency of these terminators is a critical control point in the regulatory cascade.

Influence of Negative Regulators (e.g., TraA) on iad1 Transcription

A key protein in the regulation of iad1 transcription is TraA, a negative regulator. dntb.gov.uaresearchgate.netpjmonline.org TraA binds to the DNA at the P0 promoter region of iad1. researchgate.netpnas.org In the uninduced state, TraA's binding helps to keep the expression of iad1 at a low basal level. pjmonline.org

When the cAD1 pheromone, secreted by recipient cells, is taken up by the donor cell, it binds directly to the TraA protein. pnas.org This interaction causes a conformational change in TraA, leading to its release from the DNA. pnas.org The dissociation of TraA from the P0 promoter results in an increased level of transcription of iad1. pjmonline.org This elevated transcription can then proceed through the t1 and t2 terminators, leading to the expression of the downstream positive regulator, TraE1, and subsequent activation of the conjugation genes. researchgate.netpjmonline.org Therefore, TraA acts as a molecular switch that responds to the presence of the pheromone signal to control the expression of both the inhibitor and the positive activator of conjugation.

Table 2: Regulatory Elements of iad1 Transcription

Element Type Function Reference
P0 Promoter Initiates basal and induced transcription of iad1. pjmonline.org
t1/t2 Transcriptional Terminators Attenuate transcription downstream of iad1 in the uninduced state. researchgate.netpjmonline.org
TraA Protein (Negative Regulator) Binds to the P0 promoter to repress transcription; releases from DNA upon binding cAD1 pheromone. dntb.gov.uaresearchgate.netpnas.orgpjmonline.org

IAD1 in Pheromone-Responsive Conjugation Systems

In E. faecalis, certain conjugative plasmids have evolved a response system based on peptide pheromones secreted by plasmid-free recipient cells. The pAD1 plasmid is a well-studied example of such a system. Donor cells, which carry the pAD1 plasmid, produce and secrete a peptide inhibitor, iAD1, encoded by the plasmid's iad gene. pnas.orgdntb.gov.uanih.gov This inhibitor serves to counteract the effects of the corresponding pheromone, cAD1, thereby preventing self-induction among donor cells. pnas.org The balance between the external pheromone (cAD1) and the internal inhibitor (iAD1) determines whether the conjugation machinery is activated. frontiersin.org

The inhibitor iAD1 functions as a highly specific competitive antagonist to the sex pheromone cAD1. pnas.orgdntb.gov.uanih.gov Both are octapeptides, but they differ in their amino acid sequences. pnas.orgnih.gov Despite these differences, iAD1 shares a 50% amino acid identity with cAD1, which allows it to compete effectively for the same binding sites. pnas.orgnih.gov This competitive inhibition is crucial for preventing the donor cell from responding to the small amounts of its own cAD1 that it might still secrete, a mechanism known as preventing self-induction. pnas.org The specificity of this interaction is high; iAD1 shows significant inhibitory activity against cAD1 but does not have a similar effect on other enterococcal pheromones like cCF10 or cPD1. pnas.org

Table 1: Comparison of iAD1 and cAD1 Peptides

Feature iAD1 cAD1
Function Inhibitor of Conjugation Inducer of Conjugation
Origin Plasmid-encoded (pAD1) Chromosomally-encoded
Amino Acid Sequence L-F-V-V-T-L-V-G H-F-L-V-M-F-L-V

| Molecular Nature | Octapeptide | Octapeptide |

Data sourced from PNAS and other research articles. pnas.orgnih.gov

The regulatory action of iAD1 is mediated through its direct interaction with specific proteins encoded by the pAD1 plasmid. This interaction occurs at two main levels: at the cell surface during import and within the cytoplasm, where the ultimate regulatory decision is made. nih.gov

The pAD1 system utilizes two primary receptor proteins for pheromone and inhibitor signaling:

TraC : This is a surface-bound lipoprotein that acts as the initial, extracellular binding protein. nih.govplos.org Homologous to PrgZ in the pCF10 system, TraC enhances the cell's sensitivity to low concentrations of external pheromone and is involved in its uptake. nih.govplos.orgresearchgate.net Both cAD1 and iAD1 compete for binding to TraC. nih.govasm.org

TraA : This is the key intracellular receptor and a negative regulator of conjugation. pnas.orgnih.gov As a homolog of the PrgX repressor, TraA is a DNA-binding protein that controls the expression of conjugation genes. frontiersin.org After being transported into the cell, both iAD1 and cAD1 directly interact with TraA to modulate its function. pnas.orgfrontiersin.org

Competition between iAD1 and cAD1 occurs at both the extracellular and intracellular receptors.

At the Cell Surface (TraC) : iAD1 and cAD1 compete for binding to the TraC protein. nih.govplos.org This competition at the cell surface can partially account for the inhibitor's function by blocking the import of the cAD1 pheromone. nih.govasm.org

In the Cytoplasm (TraA) : The primary site of competition is the intracellular repressor protein, TraA. nih.govasm.org Both iAD1 and cAD1 bind to the same region on the TraA protein. pnas.orgasm.org The outcome of this competition dictates the regulatory state of the cell. In the absence of recipients, the donor-produced iAD1 saturates the TraA binding sites, maintaining repression. Research has shown that iAD1 can inhibit the DNA-binding activity of TraA even more effectively than cAD1 under certain experimental conditions. pnas.org

The binding of iAD1 and cAD1 to the TraA repressor induces distinct conformational changes in the protein, leading to opposite biological outcomes. While detailed structural data is more extensive for the homologous pCF10 system (PrgX), the principles are analogous. plos.orgresearchgate.netasm.org

iAD1-Bound State : When iAD1 binds to TraA, it induces or stabilizes a specific conformation that promotes the formation of a repressor tetramer. plos.orgasm.org This tetrameric form of TraA binds with high affinity to its operator sites on the plasmid DNA, effectively repressing the transcription of conjugation genes. plos.org

cAD1-Bound State : Conversely, when the pheromone cAD1 displaces iAD1 and binds to TraA, it causes a different conformational shift. asm.orgresearchgate.net This change disrupts the repressor's tetrameric structure, leading to a state with much lower affinity for the DNA operator. pnas.orgplos.org

The binding of iAD1 to the TraA repressor is the central event that modulates the signal transduction pathway controlling conjugation. By maintaining TraA in its active, DNA-bound state, iAD1 ensures that the conjugation cascade remains switched off. nih.govfrontiersin.org

The pathway is regulated as follows:

Repression : In donor cells, iAD1 binds to the TraA protein. The iAD1-TraA complex binds tightly to operator regions on the pAD1 plasmid. pnas.orgplos.org This binding physically blocks the transcription of the traE1 gene, which encodes a key positive activator of conjugation. dntb.gov.uanih.gov

Induction : When recipient cells are present, they secrete cAD1. This pheromone is imported into the donor cell and outcompetes iAD1 for binding to TraA. frontiersin.org

Derepression : The resulting cAD1-TraA complex undergoes a conformational change and detaches from the DNA operator site. pnas.orgplos.org

Activation : The release of the TraA repressor allows for the transcription of traE1. The TraE1 protein then activates the expression of the structural genes necessary for plasmid transfer, including those that produce aggregation substance, leading to the clumping of donor and recipient cells and subsequent DNA transfer. dntb.gov.uanih.gov

Therefore, iAD1 acts as a molecular switch, modulating the signal transduction pathway to ensure that the energy-intensive process of conjugation is initiated only when a suitable recipient is confirmed to be present.

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation
This compound iAD1
Sex pheromone cAD1 cAD1
Sex pheromone inhibitor iCF10 iCF10
Sex pheromone cCF10 cCF10
Sex pheromone inhibitor iPD1 iPD1
Sex pheromone cPD1 cPD1
Pheromone-responsive gene X protein PrgX
Pheromone-responsive gene Z protein PrgZ
Transfer protein A TraA
Transfer protein C TraC
Transfer protein E1 TraE1

Biochemical Aspects and Structure Function Relationships of Iad1

Peptide Sequence and Primary Structure

The primary structure of a peptide is the linear sequence of its amino acids. jst.go.jp iAD1 is a hydrophobic octapeptide, meaning it consists of a chain of eight amino acids. asm.orgpnas.org Its specific sequence has been determined to be Leu-Phe-Val-Val-Thr-Leu-Val-Gly-OH . oup.comumich.edu

Like other related inhibitors, iAD1 is synthesized as a larger precursor peptide. The gene responsible for its production, iad, encodes a 22-amino-acid precursor that resembles a signal sequence. asm.orgnih.gov The mature, active iAD1 octapeptide corresponds to the eight amino acids at the carboxyl-terminal end of this precursor. nih.gov This processing mechanism, where the active peptide is cleaved from a larger signal-like peptide, is a common feature in the biosynthesis of enterococcal pheromones and inhibitors. ku.edu

Table 1: Primary Structure of iAD1

PropertyDescription
Full SequenceLeucine - Phenylalanine - Valine - Valine - Threonine - Leucine - Valine - Glycine
AbbreviationL-F-V-V-T-L-V-G
Length8 Amino Acids (Octapeptide)
OriginC-terminus of a 22-amino-acid precursor peptide encoded by the iad gene on plasmid pAD1. asm.orgnih.gov

Comparative Sequence Analysis with Cognate Pheromones and Other Inhibitors

The specificity of the pheromone-response system relies on the distinct sequences of the signaling peptides. Comparing the primary structure of iAD1 with its cognate pheromone, cAD1, and with inhibitors from other related systems, such as iPD1 and iCF10, reveals key similarities and differences that underpin their function.

iAD1 and its target pheromone cAD1 are both octapeptides and share identity at four of their eight amino acid positions (50% identity), which likely facilitates their competition for the same binding site on the TraA regulatory protein. pnas.orgumich.edu In contrast, iPD1, the inhibitor for plasmid pPD1, is also an octapeptide but shares less sequence homology with iAD1. asm.orgnih.gov The inhibitor iCF10, from the pCF10 system, is a heptapeptide, highlighting further diversity among these regulatory molecules. pnas.org

Table 2: Comparative Sequence Analysis of Pheromones and Inhibitors

PeptidePlasmid SystemTypeLengthAmino Acid SequenceSource
iAD1pAD1Inhibitor8Leu - Phe - Val - Val - Thr - Leu - Val - Gly oup.comumich.edu
cAD1pAD1Pheromone8Leu - Phe - Ser - Leu - Val - Leu - Ala - Gly nih.gov
iPD1pPD1Inhibitor8Ala - Leu - Ile - Leu - Thr - Leu - Val - Ser asm.orgnih.gov
iCF10pCF10Inhibitor7Ala - Ile - Thr - Leu - Ile - Phe - Ile pnas.org
Note: Bolded residues in cAD1 highlight differences from iAD1.

Synthetic Methodologies for IAD1 and Analogs

The biochemical and functional study of peptides like iAD1 relies heavily on the availability of pure, synthetic molecules. Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing iAD1 and its analogs for research purposes. asm.org

SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. medchemexpress.com The process consists of repeated cycles, with each cycle comprising three main steps:

Deprotection: The removal of the temporary Nα-protecting group (like Fmoc or Boc) from the last amino acid added to the resin-bound chain.

Coupling: The activation of the next protected amino acid's carboxyl group and its subsequent reaction with the newly freed N-terminus of the peptide chain, forming a new peptide bond.

Washing: The use of solvents to wash away excess reagents and soluble by-products, which is simplified by the fact that the desired peptide remains attached to the solid resin. medchemexpress.com

This cyclical process is repeated until the desired sequence is assembled. Finally, the completed peptide is cleaved from the resin, and any side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). The crude peptide is then purified, often using reverse-phase high-performance liquid chromatography (HPLC). asm.orgnih.gov This methodology allows for the precise synthesis of the native iAD1 sequence as well as the creation of various analogs with specific amino acid substitutions or deletions for use in structure-activity relationship studies.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule, such as a peptide, relates to its biological activity. mdpi.comnih.gov For iAD1, these studies aim to identify which amino acids are critical for its inhibitory function and its specific recognition by the pAD1 regulatory machinery.

While direct systematic substitution studies on the iAD1 peptide itself are not extensively documented, critical insights have been gained from genetic and biochemical analyses of its interaction with the intracellular receptor, TraA. TraA is the regulatory protein that binds to both the pheromone (cAD1) and the inhibitor (iAD1). pnas.org

A pivotal study involved creating truncated versions of the TraA protein to see how it affected binding to cAD1 and iAD1. The full-length TraA protein can be influenced to release from its DNA binding site by either cAD1 or iAD1. However, a mutant TraA protein with its final 9 carboxyl-terminal amino acids deleted showed a dramatic change in specificity. This truncated receptor could still be inhibited by the pheromone cAD1, but it was completely unresponsive to the inhibitor iAD1. pnas.orgpnas.org

This finding demonstrates that while iAD1 does not have any "deleted" amino acids relative to cAD1, the specific residues that differ between them are crucial for the interaction with the C-terminal portion of the TraA receptor. The inability of iAD1 to affect the truncated TraA signifies that the structural information conveyed by its unique amino acids is essential for its inhibitory efficacy, and this information is "read" by the last few residues of the receptor protein.

The binding of iAD1 to the TraA receptor is a competitive process against the pheromone cAD1. pnas.org The specificity of this interaction—determining whether the response is activation (by cAD1) or inhibition (by iAD1)—is encoded in the peptides' primary structures.

By comparing the sequences of iAD1 (Leu-Phe-Val-Val-Thr-Leu-Val-Gly) and cAD1 (Leu-Phe-Ser-Leu-Val-Leu-Ala-Gly), we can pinpoint the key residues responsible for this differential activity:

Position 3: Valine (in iAD1) vs. Serine (in cAD1)

Position 4: Valine (in iAD1) vs. Leucine (in cAD1)

Position 7: Valine (in iAD1) vs. Alanine (in cAD1)

The four shared residues (Leu-1, Phe-2, Leu-6, and Gly-8) likely form the core binding motif, allowing both peptides to fit into the same pocket on the TraA receptor and providing general binding affinity. umich.edu However, the three differing residues are critical for specificity. The experiments with truncated TraA protein show that the C-terminal domain of the receptor is essential for recognizing iAD1 and differentiating it from cAD1. pnas.orgpnas.org Therefore, the side chains of Val-3, Val-4, and Val-7 in iAD1 are the key structural determinants that interact with the C-terminus of TraA to mediate its specific inhibitory function, preventing the conformational change that would otherwise lead to gene expression.

Compound Names Table

Research Methodologies for Studying Iad1 in Enterococcus Faecalis

Biological Assays for Inhibitory Activity

Biological assays are fundamental to quantifying the inhibitory effects of iAD1 on the pheromone-induced clumping response in E. faecalis. These assays provide a direct measure of the peptide's ability to interfere with the signaling cascade that leads to bacterial aggregation, a prerequisite for plasmid transfer.

Quantitative Clumping Assays

Quantitative clumping assays are a primary method for observing the phenotypic effect of pheromones and their inhibitors. nih.gov This assay is based on the visible aggregation or "clumping" of donor cells when they are exposed to a culture supernatant from recipient cells containing the cAD1 pheromone. nih.gov To assess the inhibitory activity of iAD1, a known concentration of synthetic cAD1 is used to induce clumping in a culture of responder cells, which are typically donor strains carrying the pAD1 plasmid. nih.govnih.gov The inhibitor, in this case, iAD1, is then introduced to this system. The degree of inhibition is determined by observing the reduction in the aggregation of the responder cells. scispace.com The results are often recorded as the highest dilution of the inhibitor-containing sample that can still prevent or significantly reduce the clumping response induced by the pheromone. asm.org

Microtiter Dilution Methods for Inhibitor Titer Determination

To obtain more precise and high-throughput measurements of inhibitory activity, microtiter dilution methods are employed. scispace.com In this technique, serial dilutions of the culture filtrate or purified solution containing the inhibitor (iAD1) are prepared in the wells of a microtiter plate. asm.org A standard, predetermined concentration of the inducing pheromone (cAD1) is added to each well, followed by the addition of the responder E. faecalis cells. asm.org The plates are then incubated to allow for the clumping reaction to occur. asm.org

The inhibitor titer is then calculated based on the extent to which the pheromone's activity is reduced. asm.org Specifically, it is often defined as the log2 of the number of wells that clumped in the presence of the inhibitor-containing filtrate subtracted from the log2 of the number of wells that clumped in the control (in the absence of the inhibitor). asm.org This method allows for a quantitative comparison of the inhibitory strength of different samples or mutated versions of iAD1.

Example Data for Inhibitor Titer Determination
SamplePheromone Concentration (ng/ml)Highest Dilution Showing Clumping (Control)Highest Dilution Showing Clumping (with Inhibitor)Inhibitor Titer (log2)
Wild-type iAD1501:256 (8 wells)1:16 (4 wells)4
Mutant iAD1-A501:256 (8 wells)1:64 (6 wells)2
Mutant iAD1-B501:256 (8 wells)1:256 (8 wells)0

Genetic Manipulation and Reporter Gene Systems

Genetic approaches are crucial for dissecting the regulatory pathways controlled by iAD1 and for identifying the key molecular players involved in its function. These methods allow researchers to manipulate the genetic makeup of E. faecalis and observe the resulting changes in gene expression and cellular behavior.

Use of Transcriptional Reporter Fusions (e.g., prgQ-lacZ)

Transcriptional reporter fusions are powerful tools for studying gene regulation. In the context of the pCF10 plasmid system, which is analogous to the pAD1 system, a prgQ-lacZ fusion is commonly used. nih.govnih.gov The prgQ gene is a key regulatory target of the pheromone response, and its promoter is controlled by the repressor protein PrgX. nih.gov By fusing the prgQ promoter to the lacZ gene, which encodes the enzyme β-galactosidase, researchers can indirectly measure the transcriptional activity of the prgQ promoter by assaying for β-galactosidase activity. nih.gov

When the pheromone cCF10 is present, it binds to PrgX, relieving its repression of the prgQ promoter and leading to increased lacZ expression and β-galactosidase activity. nih.gov Conversely, the inhibitor iCF10 (the analog of iAD1) enhances the repressive activity of PrgX, resulting in decreased lacZ expression. nih.gov By introducing iAD1 into a system with a prgQ-lacZ reporter, scientists can quantify its inhibitory effect by measuring the decrease in β-galactosidase activity. nih.gov

Genetic Screens for Functional Variants of IAD1 and its Interacting Partners

Genetic screens are experimental techniques used to identify genes and mutations that are involved in a specific biological process. wikipedia.org In the study of iAD1, forward genetic screens can be employed to discover functional variants of the inhibitor or its interacting partners. wikipedia.org This involves mutagenizing a population of E. faecalis and then screening for individuals that exhibit an altered pheromone response phenotype. wikipedia.org For example, one could screen for mutants that are resistant to the inhibitory effects of iAD1 or for mutants that show constitutive clumping even in the presence of the inhibitor.

Modern techniques like retron library recombineering (RLR) allow for the high-throughput construction and screening of millions of genetic variants simultaneously. nih.gov This method uses the in vivo production of single-stranded DNA to introduce precise genomic edits, creating large, barcoded libraries of mutants. nih.gov These libraries can then be subjected to selection pressures, and deep sequencing can be used to identify the genetic changes responsible for the observed phenotypes. nih.gov Such screens can reveal critical amino acid residues within iAD1 required for its function, as well as identify other proteins that interact with iAD1 to mediate its inhibitory effect.

Biochemical and Biophysical Characterization of Peptide-Protein Interactions

Understanding the physical interaction between iAD1 and its protein targets is essential for a complete picture of its mechanism of action. Biochemical and biophysical techniques provide detailed information about the binding affinity, kinetics, and structural basis of these interactions.

The interaction between peptides and proteins is governed by a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. mdpi.com Techniques such as biolayer interferometry can be used to characterize the binding of proteins to peptide targets. researchgate.net In a typical experiment, a biotinylated version of the target peptide (in this case, a protein that iAD1 interacts with) is immobilized on a streptavidin biosensor. researchgate.net The sensor is then exposed to solutions containing the designed binder protein (or iAD1) at various concentrations to measure the association and dissociation rates. researchgate.net

Differential Scanning Calorimetry for Binding Thermodynamics

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the stability of proteins and other biomolecules. nih.govrug.nlresearchgate.netjournaljpri.com In the context of iad1, DSC can be utilized to study the thermodynamics of its interaction with its target receptor, the pheromone-binding protein TraC. By measuring the heat changes that occur as a protein unfolds due to increasing temperature, DSC can determine key thermodynamic parameters. journaljpri.comtainstruments.com

The binding of a ligand, such as iad1, to a protein can alter the protein's thermal stability. rug.nl This change is reflected in the DSC thermogram, providing insights into the binding affinity and the energetics of the interaction. For instance, the unfolding of the circular enterocin (B1671362) protein AS-48 from Enterococcus faecalis has been characterized using DSC, demonstrating the technique's utility in studying proteins from this bacterium. nih.gov While specific DSC studies on the iad1-TraC interaction are not detailed in the provided results, the principles of the technique make it a highly relevant method for investigating the binding thermodynamics of this system.

Table 1: Thermodynamic Parameters Obtainable from DSC

ParameterDescription
Melting Temperature (Tm) The temperature at which 50% of the protein is unfolded. A shift in Tm upon ligand binding indicates an interaction. rug.nljournaljpri.com
Enthalpy of Unfolding (ΔH) The amount of heat absorbed during the unfolding process. journaljpri.comtainstruments.com
Heat Capacity Change (ΔCp) The change in heat capacity between the folded and unfolded states. nih.govtainstruments.com
Gibbs Free Energy of Unfolding (ΔG) A measure of the protein's conformational stability.

Immunological and Microscopic Techniques for Cellular Localization

Determining the cellular location of iad1 is critical to understanding its function as an inhibitor that acts on the cell surface. Immunological and microscopic techniques have been instrumental in this regard.

Immunological methods, such as using specific antibodies, can identify and locate proteins within the cell. For instance, immunological and ultrastructural investigations have been used to identify aggregation substances on the surface of E. faecalis cells after pheromone induction. asm.org A similar approach could be applied to localize iad1.

Microscopic techniques provide visual evidence of cellular structures and the localization of specific molecules.

Confocal Laser Scanning Microscopy (CLSM) allows for the three-dimensional visualization of fluorescently labeled molecules within cells. biorxiv.org This technique has been used to observe the internalization of E. faecalis within keratinocytes and could be adapted to visualize the location of iad1 on the bacterial cell surface. biorxiv.org

Immunofluorescence microscopy , which combines the specificity of antibodies with the sensitivity of fluorescence microscopy, is a powerful tool for localizing proteins like iad1 on the cell surface or within specific cellular compartments.

Molecular Cloning and DNA Sequencing Approaches for iad1 Determinant

The genetic basis of iad1 production is located on the pAD1 plasmid. nih.govjst.go.jpumich.edu Molecular cloning and DNA sequencing have been fundamental in identifying and characterizing the iad determinant.

The process typically involves:

Isolation of pAD1 plasmid DNA from E. faecalis.

Restriction mapping to create a physical map of the plasmid. nih.gov

Cloning of plasmid fragments into suitable vectors, such as shuttle vectors that can replicate in both E. coli and E. faecalis. asm.orgdntb.gov.ua

Transformation of the recombinant plasmids into a suitable host like E. coli for amplification. asm.org

DNA sequencing of the cloned fragments to determine the nucleotide sequence of the iad gene. nih.govgenome.jpdntb.gov.ua

Through these methods, the nucleotide sequence of the iad determinant on the pAD1 plasmid was determined. nih.govgenome.jp This revealed that iad1 encodes a 22-amino-acid precursor peptide, with the active iAD1 inhibitor being the C-terminal 8 amino acids. nih.gov Further genetic analysis, including insertional mutagenesis using transposons like Tn917, helped to confirm the function of the iad gene and other regulatory elements involved in the pheromone response. jst.go.jpdntb.gov.ua The sequence data has been crucial for understanding the regulation of the pAD1 sex pheromone response, including the role of regulatory proteins like TraA which binds to the iad promoter region. dntb.gov.uaresearchgate.netnih.gov

Table 2: Key Genetic Elements of the iad1 System

Gene/ElementFunction
iad Encodes the precursor of the iAD1 inhibitor peptide. asm.orgnih.gov
pAD1 A conjugative plasmid in E. faecalis that carries the iad gene. nih.govasm.org
TraA A DNA-binding protein that negatively regulates the pheromone response by binding to the iad promoter. dntb.gov.uapnas.org
TraC A surface protein that acts as the receptor for the cAD1 pheromone. pnas.org
TraB Involved in the shutdown of endogenous pheromone production. asm.orgpnas.org

Ecological and Evolutionary Implications of Iad1 in Bacterial Systems

Impact on Horizontal Gene Transfer Rates in Mixed Bacterial Populations

The primary function of the iad1 peptide is to modulate the rate of horizontal gene transfer (HGT). In E. faecalis, the pAD1 plasmid is transferred via conjugation, a process initiated when the pheromone cAD1, produced by recipient cells, induces the expression of conjugation genes in donor cells. dntb.gov.uapsu.edu The iad1 inhibitor, produced by the donor cells themselves, prevents this induction from occurring in response to low levels of endogenous pheromone or in the absence of recipients. scispace.compsu.edu

This mechanism ensures that the machinery for HGT is activated only when a high concentration of cAD1 is present, signifying a sufficient population of nearby recipient cells. pnas.org By preventing self-induction, iad1 effectively controls the "when" and "where" of HGT, restricting high-frequency plasmid transfer to mixed bacterial populations where both donor and recipient cells coexist. asm.orgresearchgate.net This targeted activation prevents the wasteful expression of transfer functions and focuses the event of gene exchange to moments with the highest probability of success.

Contribution to the Dissemination of Adaptive Traits, including Antibiotic Resistance Determinants

Pheromone-responsive plasmids like pAD1 are significant vectors for the spread of adaptive traits among bacteria. nih.govnih.gov These plasmids are frequently associated with virulence factors and antibiotic resistance genes. asm.orgasm.orgresearchgate.net The pAD1 plasmid itself carries a hemolysin/bacteriocin element, contributing to the virulence of the host. dntb.gov.uaasm.org

The cAD1/iAD1 regulatory system governs the conjugative transfer of the entire pAD1 plasmid. frontiersin.org Consequently, iad1 plays a crucial, albeit indirect, role in the dissemination of any adaptive traits the plasmid carries. By controlling the transfer of the plasmid, the inhibitor helps regulate the spread of antibiotic resistance and virulence determinants throughout the enterococcal population. nih.govresearchgate.net This regulated transfer is a key factor in the evolution of pathogenic and multi-drug resistant strains of E. faecalis. nih.govfrontiersin.org

View Research Findings on iad1 and Plasmid Transfer
Research Area Finding Significance Citations
HGT Regulation The iad1 peptide, encoded by the pAD1 plasmid, competitively inhibits the cAD1 pheromone. Prevents self-induction of conjugation in donor cells, ensuring HGT occurs primarily in the presence of recipients. pnas.orgscispace.comasm.org
Adaptive Trait Spread Pheromone-responsive plasmids like pAD1 are major vehicles for antibiotic resistance and virulence genes. The iad1-controlled transfer mechanism facilitates the dissemination of these clinically important traits. nih.govnih.govasm.orgresearchgate.net
Evolutionary Dynamics iad1 and cAD1 peptides are short, hydrophobic, and share 50% amino acid homology. Suggests a co-evolutionary relationship, where the inhibitor has evolved alongside the pheromone to ensure specific and tight regulation. scispace.comasm.org
Bacterial Communication The cAD1/iAD1 system functions as a cell-to-cell signaling network. Allows donor cells to sense the presence of recipients and modulate social behavior (conjugation) accordingly. frontiersin.orgnih.govpsu.edu
Fitness Cost Expression of conjugation machinery is metabolically costly. By repressing this pathway via iad1, the plasmid mitigates its fitness cost to the host, promoting its own stability. nih.govplos.org

Evolutionary Dynamics of Pheromone-Inhibitor Systems

The relationship between cAD1 and iAD1 is a classic example of the evolutionary dynamics of bacterial communication systems. frontiersin.org The two peptides are structurally related, with iAD1 (sequence L-F-V-V-T-L-V-G) sharing four of its eight amino acid residues with cAD1. scispace.comasm.org This homology points to a close co-evolutionary history, where the inhibitor has developed to specifically counteract its cognate pheromone.

The existence of multiple, highly specific pheromone-inhibitor pairs (e.g., cAD1/iAD1, cPD1/iPD1, cCF10/iCF10) across different plasmid families in E. faecalis highlights a process of diversification. scispace.com This evolutionary divergence prevents cross-talk between different plasmid systems, ensuring that a donor cell responds only to the specific pheromone associated with its plasmid. This specificity is crucial for maintaining the integrity of distinct HGT pathways within a complex microbial community. The entire regulatory module, comprising the inhibitor (iad1), the pheromone (cAD1), the pheromone binding protein (TraC), and intracellular regulators (TraA, TraE1), represents a sophisticated, co-evolved genetic unit that has been refined over time to control plasmid propagation. dntb.gov.uaasm.orgresearchgate.net

Role in Bacterial Communication Networks and Social Behavior

The pheromone-inhibitor system involving iad1 is a form of cell-to-cell communication that orchestrates bacterial social behavior. mdpi.comnih.gov This network allows individual cells to sense their local population density and composition—a process often referred to as quorum sensing. psu.edubmglabtech.com In this context, plasmid-free recipient cells broadcast a signal (cAD1) indicating their availability as mating partners. nih.gov

Donor cells, equipped with the pAD1 plasmid, listen for this signal. The role of iad1 in this communication network is to act as a modulator, preventing the donor cell from "talking to itself" or overreacting to faint signals. scispace.comasm.org It ensures that the collective, cooperative, and metabolically expensive behavior of conjugation is only initiated when a clear and strong signal from a community of recipients is perceived. frontiersin.orgnih.gov This regulation makes the social interaction of conjugation more efficient and beneficial for the donor population.

Fitness Cost Mitigation for Plasmid-Containing Hosts

Carrying and expressing the genes on a large conjugative plasmid like pAD1 imposes a significant metabolic burden, or fitness cost, on the host bacterium. nih.govplos.org The production of the proteinaceous aggregation substance and the assembly of the transfer apparatus are particularly resource-intensive processes. frontiersin.org

Table of Mentioned Compounds

Future Research Directions for Sex Pheromone Inhibitor Iad1

Elucidating the Full Regulatory Network of IAD1 Production and Activity

The production and activity of iAD1 are governed by a sophisticated gene regulatory network (GRN) that ensures a rapid and precise response to the presence of recipient cells. pjmonline.org A GRN represents the web of interactions among molecular components that control gene expression. nih.govsc-best-practices.org In the case of the pAD1 plasmid, the expression of the iad gene, which encodes the iAD1 peptide, is tightly controlled. pjmonline.org

In the absence of an inducing pheromone, a negative regulatory protein called TraA blocks the promoter for the iad gene, keeping the inhibitor's expression at a very low level. pjmonline.orgumich.edu When the cognate sex pheromone cAD1 is detected, it is believed to bind to the TraA protein. pjmonline.org This interaction abolishes the negative regulation, leading to a high level of iAD1 synthesis and the expression of the positive regulator TraE1, which in turn activates the genes for the conjugation machinery. pjmonline.org This intricate mechanism allows the system to respond to even slight changes in the pheromone-to-inhibitor balance, ensuring high sensitivity. pjmonline.org

Future research should aim to fully map this network by:

Identifying any additional, currently unknown, regulatory components that may work alongside constitutive elements to fine-tune the response. nih.gov

Quantifying the binding affinities and kinetics of the interactions between cAD1, TraA, and the DNA promoter sites.

Investigating how this specific GRN integrates with other cellular processes and regulatory networks within E. faecalis.

Structural Biology of IAD1-Receptor Complexes for High-Resolution Understanding

A significant gap in the current understanding of iAD1 is the lack of high-resolution structural data for its interaction with its target receptor. Exogenous pheromone cAD1 is thought to bind to a plasmid-encoded surface lipoprotein, TraC, which acts as the primary receptor. nih.govasm.org The inhibitor peptide iAD1, which shares 50% sequence identity with cAD1, likely acts as a competitive inhibitor by competing for the same binding site on TraC. nih.govasm.orgscispace.com

While the identities of the key players are known, their physical interactions are not structurally defined. High-resolution structural biology techniques, such as X-ray crystallography or cryogenic electron microscopy (cryo-EM), are essential to visualize this complex. nih.gov Such studies have been instrumental in understanding other complex receptor systems. nih.govresearchgate.net

Future research priorities in this area include:

Successfully purifying the TraC receptor protein and the iAD1 peptide for structural analysis.

Determining the three-dimensional structure of the TraC receptor both alone and in a complex with iAD1.

Comparing the structure of the iAD1-TraC complex with the cAD1-TraC complex to reveal the precise molecular basis for competitive inhibition and binding specificity.

Identification and Characterization of Novel IAD1-like Inhibitors in Other Bacterial Species

The iAD1 peptide is part of a larger family of pheromone inhibitors found in bacteria. dovepress.com Several other similar peptides have been identified, including iPD1, iCF10, and iAM373, which are also typically linear, hydrophobic peptides. pjmonline.orgdovepress.com These inhibitors often correspond to a specific family of conjugative plasmids and prevent self-induction of the mating response. asm.orgnih.gov There is some sequence homology between these inhibitors; for instance, iAD1 shares three adjacent amino acid residues with iPD1. researchgate.net

The existence of these related molecules suggests that this regulatory strategy is a common theme in bacterial communication. However, the full diversity of these inhibitor systems across different bacterial species remains largely unexplored.

Future research should focus on:

Systematic screening of various bacterial species, particularly other Gram-positive bacteria, for the production of peptides that inhibit conjugation.

Purification, sequencing, and characterization of novel inhibitor peptides to expand the known library of these molecules.

Comparative analysis of the structures and mechanisms of action of newly discovered inhibitors to understand the evolutionary conservation and divergence of these signaling systems. pjmonline.org

Development of Advanced Methodologies for in situ IAD1 Detection and Quantification

To fully understand the role of iAD1 in a natural bacterial community, such as a biofilm, it is crucial to detect and quantify its presence in situ. Current methods for studying quorum sensing molecules often rely on bulk sample analysis through chromatography and mass spectrometry or the use of engineered biosensors. frontiersin.org Biosensor systems typically involve genetically modifying a reporter bacterium to produce a detectable signal, such as fluorescence or bioluminescence, in the presence of the target molecule. frontiersin.orgnih.gov

While effective, these methods often lack the spatial resolution to observe the dynamics of iAD1 production and diffusion within a complex, structured population of cells. Recent advancements in optical screening and in situ sequencing have demonstrated the potential for highly localized molecular detection within single cells. elifesciences.org

Future research should aim to develop and apply advanced methodologies for iAD1 analysis, including:

The creation of highly specific and sensitive whole-cell biosensors for iAD1, potentially using fluorescent reporter proteins for microscopic visualization. nih.gov

The application of imaging mass spectrometry to map the spatial distribution of iAD1 directly on a surface or within a biofilm.

The development of microfluidic devices to study iAD1 signaling dynamics at the single-cell level under controlled conditions.

Bioengineering Applications in Modulating Bacterial Conjugation and Virulence

The ability of iAD1 to inhibit bacterial conjugation presents significant opportunities for bioengineering and biotechnology. ahmadcoaching.comwikipedia.org Bacterial conjugation is a primary mechanism for the horizontal gene transfer of antibiotic resistance and virulence factors, making it a critical target for new antimicrobial strategies. ahmadcoaching.comnumberanalytics.comnih.gov The pAD1 plasmid, which is regulated by the cAD1/iAD1 system, carries virulence factors such as a hemolysin/bacteriocin and aggregation substance that contribute to the pathogenicity of E. faecalis. nih.govasm.org

By understanding and harnessing the inhibitory function of iAD1, it may be possible to control the spread of undesirable genetic traits and reduce bacterial virulence.

Key bioengineering applications for future research include:

Developing Anti-conjugation Agents: Designing and synthesizing potent and stable peptide-based drugs derived from the iAD1 sequence to block the transfer of antibiotic resistance plasmids among pathogenic bacteria. ahmadcoaching.com

Modulating Virulence: Using iAD1 or its derivatives to control the expression of plasmid-borne virulence factors, potentially rendering pathogenic bacteria less harmful. numberanalytics.com

Creating Smart Biotherapeutics: Engineering probiotic bacteria to produce and secrete iAD1 in situ to prevent the acquisition of resistance genes by pathogens within a complex microbial environment like the gut.

Enhancing Biocontainment: Incorporating the iAD1 system into genetically modified bacteria as a safety switch to prevent the unintended spread of engineered genetic circuits to other microbes. ahmadcoaching.com

Q & A

Q. What is the molecular mechanism by which iAD1 inhibits cAD1 activity in Enterococcus faecalis?

iAD1 acts as a competitive inhibitor of the sex pheromone cAD1 by binding to the same receptor site on donor cells, blocking cAD1-induced activation of the conjugative plasmid pAD1. This inhibition prevents premature induction of the mating response when recipient cells are not proximate . Methodologically, competitive inhibition can be quantified using in vitro binding assays (e.g., surface plasmon resonance) or in vivo microtiter-based aggregation assays .

Q. How is the expression of iAD1 regulated within the pAD1 plasmid system?

The iad gene encoding iAD1 is co-transcribed with traE1 (a positive regulator of conjugation) in a direction opposite to the negative regulator traA. Transcriptional read-through from the iad promoter into traE1 is critical for initiating conjugation. TraA binds to the iad promoter, repressing transcription under uninduced conditions, but pheromone sensing alleviates this repression . Northern blotting and RT-PCR are used to analyze transcription dynamics .

Q. What structural features of iAD1 confer specificity in inhibiting cAD1?

iAD1 is an octapeptide (H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH) with a lipophilic C-terminal region (Thr-Leu-Val) critical for receptor binding. Unlike cAD1, iAD1 lacks acidic residues and contains bulkier residues (e.g., Val at position 7), enhancing competitive binding without activating the pheromone response . Structural analogs synthesized via solid-phase peptide synthesis and tested in bioassays confirm these motifs .

Advanced Research Questions

Q. How can transcriptional read-through events be experimentally validated in the traE1-iac regulatory region?

Transcriptional read-through from iad into traE1 is detected via:

  • Northern blotting : Identifying full-length RNA transcripts spanning iad and traE1 under induced vs. uninduced conditions.
  • Terminator insertion mutants : Disrupting putative termination sites between iad and traE1 to assess changes in traE1 expression via β-galactosidase reporter assays .
  • RNA-Seq : Mapping transcription start/end sites to confirm read-through during pheromone induction .

Q. What methodologies resolve contradictions between "pheromone shutdown" and inhibitor coexistence in plasmid-bearing strains?

While pAD1-bearing donors shut down endogenous cAD1 production, residual pheromone may persist. Reverse-phase HPLC quantifies absolute concentrations of cAD1 and iAD1 in culture supernatants, revealing that inhibitor dominance (even at low concentrations) prevents self-induction. Genetic knockout of iad in pAD1 donors restores cAD1 detectability, confirming inhibitor-mediated suppression .

Q. How does TraD RNA regulate the pAD1 pheromone response, and what techniques identify its functional role?

traD RNA (not the translated peptide) downregulates the pheromone response by destabilizing traE1 transcripts. This is shown via:

  • qRT-PCR : Reduced traD RNA levels correlate with induced conjugation.
  • Complementation assays : Introducing traD RNA in trans restores repression in traD mutants.
  • RNA-protein interaction studies : Electrophoretic mobility shift assays (EMSAs) identify TraD RNA-binding partners .

Methodological Resources

  • Competitive inhibition assays : Microtiter plate aggregation assays using Enterococcus responder strains .
  • Transcriptional analysis : Northern blotting with probes targeting iad, traE1, and traA .
  • Structural elucidation : MALDI-TOF mass spectrometry and NMR for peptide sequencing .
  • Genetic manipulation : Electroporation-based plasmid transfer and allelic replacement in E. faecalis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.